

Validating ZAP-180013 Target Engagement in Cells: A Comparative Guide

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Compound of Interest			
Compound Name:	ZAP-180013		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of **ZAP-180013**, a known inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). **ZAP-180013** disrupts the crucial interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway.[1][2] Understanding and confirming this engagement at a cellular level is paramount for advancing research and drug development efforts targeting T-cell mediated autoimmune diseases.

This document outlines experimental protocols for confirming **ZAP-180013**'s mechanism of action and compares its performance with alternative ZAP-70 inhibitors, providing a framework for robust target validation studies.

Comparison of ZAP-70 Inhibitors

The following table summarizes the key characteristics of **ZAP-180013** and two alternative ZAP-70 inhibitors, RDN2150 and MK-8457. This data is essential for selecting the appropriate tool compound for specific research questions.



Feature	ZAP-180013	RDN2150	MK-8457
Target(s)	ZAP-70	ZAP-70	SYK, ZAP-70
Mechanism of Action	Inhibits ZAP-70 SH2- ITAM interaction	Covalent inhibitor targeting C346 of ZAP-70	ATP-competitive dual inhibitor
Reported IC50	1.8 μM (Fluorescence Polarization Assay)	14.6 nM	SYK enzymatic IC50 is 40x lower than ZAP-70, but cellular activities are comparable.[3]
Cellular Activity	Inhibits TCR- stimulated phosphorylation.[4]	Inhibits T-cell activation and inflammatory cytokine production.[5][6][7][8]	Inhibits TCR-mediated IL-2 production in Jurkat cells (84 ± 26 nM).[3]
Mode of Inhibition	Reversible, non- covalent	Irreversible, covalent	Reversible, ATP- competitive

Experimental Protocols for Target Engagement Validation

Validating the interaction of **ZAP-180013** with ZAP-70 in a cellular context requires specific and sensitive assays. Below are detailed protocols for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Objective: To determine if **ZAP-180013** binding increases the thermal stability of ZAP-70 in intact cells.

Materials:



- Jurkat T-cells
- ZAP-180013
- DMSO (vehicle control)
- PBS (Phosphate-Buffered Saline)
- Protease inhibitor cocktail
- Lysis buffer (e.g., RIPA buffer)
- Antibodies: Anti-ZAP-70, secondary antibody conjugated to HRP
- SDS-PAGE and Western blotting reagents

Protocol:

- Cell Treatment: Culture Jurkat T-cells to the desired density. Treat cells with varying concentrations of ZAP-180013 or DMSO for 1-2 hours at 37°C.
- Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control at 4°C.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease inhibitors.
- Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
- Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-ZAP-70 antibody.



Data Analysis: Quantify the band intensities for ZAP-70 at each temperature. Plot the
percentage of soluble ZAP-70 relative to the unheated control against the temperature for
both ZAP-180013-treated and vehicle-treated samples. A shift in the melting curve to a
higher temperature in the presence of ZAP-180013 indicates target engagement.

Co-Immunoprecipitation (Co-IP) to Assess ZAP-70/ITAM Interaction

This assay directly probes the ability of **ZAP-180013** to disrupt the interaction between ZAP-70 and phosphorylated ITAMs within the TCR complex.

Objective: To determine if **ZAP-180013** inhibits the association of ZAP-70 with the TCR complex upon T-cell activation.

Materials:

- Jurkat T-cells
- Anti-CD3 antibody (for T-cell activation)
- ZAP-180013
- DMSO (vehicle control)
- Lysis buffer
- Antibodies: Anti-ZAP-70 for immunoprecipitation, anti-phosphotyrosine and anti-CD3ζ for Western blotting
- Protein A/G beads

Protocol:

Cell Treatment and Stimulation: Pre-treat Jurkat T-cells with ZAP-180013 or DMSO for 1 hour. Stimulate the cells with anti-CD3 antibody for 5-10 minutes at 37°C to induce TCR signaling and ITAM phosphorylation.



- Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
- Immunoprecipitation: Incubate the cell lysates with an anti-ZAP-70 antibody overnight at 4°C.
 Add protein A/G beads to pull down the ZAP-70 protein complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
- Elution and Western Blotting: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting. Probe the membrane with anti-phosphotyrosine and anti-CD3ζ antibodies to detect co-precipitated phosphorylated proteins and TCR components.
- Data Analysis: A decrease in the amount of phosphorylated proteins and CD3ζ coimmunoprecipitated with ZAP-70 in the ZAP-180013-treated samples compared to the vehicle control indicates that the compound has disrupted the ZAP-70/ITAM interaction.

In-Cell Western/Flow Cytometry for Downstream Signaling

This assay assesses the functional consequence of ZAP-70 inhibition by measuring the phosphorylation of downstream signaling molecules.

Objective: To quantify the inhibitory effect of **ZAP-180013** on TCR-mediated downstream signaling.

Materials:

- Jurkat T-cells or primary T-cells
- Anti-CD3/CD28 antibodies (for stimulation)
- ZAP-180013
- DMSO (vehicle control)
- Fixation and permeabilization buffers



Fluorescently labeled antibodies: Anti-phospho-LAT (pLAT), anti-phospho-SLP-76 (pSLP-76), anti-phospho-ERK (pERK)

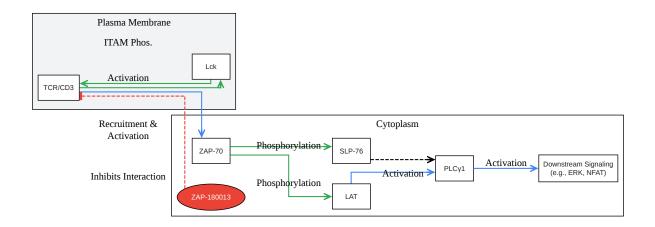
Protocol:

- Cell Treatment and Stimulation: Pre-treat cells with a dose range of ZAP-180013 or DMSO.
 Stimulate with anti-CD3/CD28 antibodies for an optimized time period (e.g., 15-30 minutes).
- Fixation and Permeabilization: Fix the cells with a suitable fixation buffer, followed by permeabilization to allow antibody entry.
- Staining: Stain the cells with fluorescently labeled antibodies against phosphorylated downstream targets (pLAT, pSLP-76, pERK).
- Data Acquisition: Analyze the cells using a flow cytometer or an in-cell Western imaging system.
- Data Analysis: Quantify the mean fluorescence intensity of the phospho-specific antibodies.
 A dose-dependent decrease in the phosphorylation of downstream targets in the presence of ZAP-180013 validates its inhibitory effect on ZAP-70 function.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.

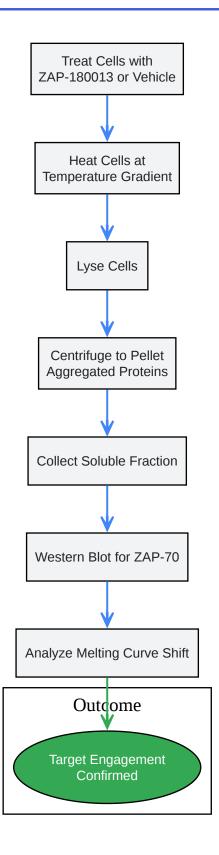




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Caption: TCR Signaling and ZAP-180013's Point of Intervention.

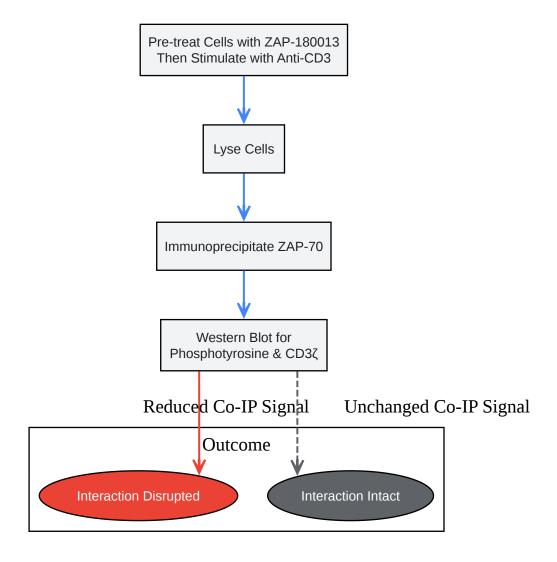




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Caption: Cellular Thermal Shift Assay (CETSA) Workflow.





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Caption: Co-Immunoprecipitation (Co-IP) Workflow.

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